Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
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Overview
Description
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is an organic compound with the molecular formula C12H20N5O4P It is known for its unique structure, which includes a purine base linked to a phosphonic acid group through a methoxybutoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves multiple steps. One common method includes the reaction of a purine derivative with a phosphonic acid precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained. For example, the compound can be synthesized by reacting 6-amino-9H-purine with a methoxybutoxy phosphonic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can modify the purine base or the phosphonic acid group.
Substitution: The methoxybutoxy chain can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phosphonic acid compounds .
Scientific Research Applications
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- can be compared with other similar compounds, such as:
Adefovir: A nucleotide analog with antiviral activity, used in the treatment of hepatitis B.
Tenofovir: Another nucleotide analog with antiviral properties, used in the treatment of HIV and hepatitis B.
Cidofovir: An antiviral nucleotide analog used in the treatment of cytomegalovirus infections.
These compounds share structural similarities with phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-, but differ in their specific chemical structures and biological activities.
Properties
CAS No. |
643029-05-4 |
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Molecular Formula |
C11H18N5O5P |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O5P/c1-20-3-2-8(4-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
GVIQPXIHOVVISX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(COCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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